

## Verinurad's Mechanism of Action on URAT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Verinurad** (also known as RDEA3170) is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. By competitively inhibiting URAT1, **verinurad** effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This mechanism of action positions **verinurad** as a therapeutic agent for hyperuricemia and gout. This technical guide provides an in-depth overview of **verinurad**'s interaction with URAT1, including its binding affinity, the molecular basis of its high potency and selectivity, detailed experimental protocols for its characterization, and its pharmacodynamic effects observed in clinical studies.

# Quantitative Data: Verinurad's Interaction with URAT1 and Other Transporters

**Verinurad** demonstrates high-affinity binding to URAT1 and significant selectivity over other related organic anion transporters (OATs). The following table summarizes the key quantitative parameters of **verinurad**'s inhibitory activity.



| Parameter          | Value                    | Transporter          | Species                             | Notes                                                                             |
|--------------------|--------------------------|----------------------|-------------------------------------|-----------------------------------------------------------------------------------|
| IC50               | 25 nM[1][2]              | URAT1                | Human                               | In vitro transport activity assay.                                                |
| 150 nM[3][4]       | URAT1<br>(humanized rat) | Human/Rat<br>Chimera | Cryo-electron microscopy construct. |                                                                                   |
| 5.9 μM[ <b>1</b> ] | OAT4                     | Human                | Demonstrates selectivity over OAT4. |                                                                                   |
| 4.6 μM[1]          | OAT1                     | Human                | Demonstrates selectivity over OAT1. |                                                                                   |
| Ki                 | 6.9 nM[ <b>1</b> ]       | URAT1                | Human                               | Determined by competitive binding assay.                                          |
| EC50               | 22 nM[1]                 | URAT1                | Human                               | In vivo, based on fractional excretion of uric acid (FEUA) in healthy volunteers. |

## Clinical Pharmacodynamics: Serum Uric Acid Reduction

Clinical trials have demonstrated a dose-dependent reduction in serum uric acid levels with **verinurad** administration.



| Study                          | Verinurad Dose | Mean Percentage Change in sUA from Baseline |
|--------------------------------|----------------|---------------------------------------------|
| Phase II (Study 1)[5]          | 5 mg           | -17.5%                                      |
| 10 mg                          | -29.1%         |                                             |
| 12.5 mg                        | -34.4%         | _                                           |
| Phase II (Study 2)[5]          | 2.5 mg - 15 mg | -31.7% to -55.8%                            |
| Phase I (Single 40 mg dose)[1] | 40 mg          | Up to 60% reduction                         |

### Mechanism of Action: Competitive Inhibition of URAT1

**Verinurad** functions as a competitive inhibitor of URAT1.[1][2] This means that **verinurad** and uric acid bind to the same site on the transporter. By occupying this binding site, **verinurad** sterically hinders the interaction of uric acid with the transporter, thereby preventing its reabsorption from the renal tubules back into the bloodstream.[1]

Recent cryo-electron microscopy studies have revealed that **verinurad** binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation.[3] This conformational trapping further contributes to the inhibition of the urate transport cycle.

The high affinity and specificity of **verinurad** for human URAT1 are attributed to its interactions with specific amino acid residues within the transporter's binding pocket. Key residues identified as crucial for high-affinity binding include Cys-32, Ser-35, Phe-365, and Ile-481.[1] The requirement for Cys-32 is noted as a unique feature for **verinurad** compared to other uricosuric agents.[1]

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **verinurad** and a typical experimental workflow for assessing URAT1 inhibition.







### Experimental Workflow for URAT1 Inhibition Assay Culture HEK293T cells Transfect cells with human URAT1 expression vector Plate transfected cells in 24-well plates Pre-incubate cells with serial dilutions of Verinurad Add [14C]-Uric Acid (radiolabeled substrate) Incubate for a defined period (e.g., 10 minutes) Wash cells to remove extracellular substrate Lyse cells Measure radioactivity using scintillation counting Analyze data to determine IC50

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout Ask this paper | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Verinurad's Mechanism of Action on URAT1: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b611665#verinurad-mechanism-of-action-on-urat1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com